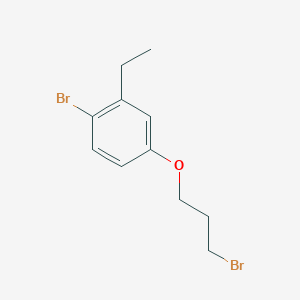

4-Bromo-3-ethylphenyl 3-bromopropyl ether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14Br2O |

|---|---|

Molecular Weight |

322.04 g/mol |

IUPAC Name |

1-bromo-4-(3-bromopropoxy)-2-ethylbenzene |

InChI |

InChI=1S/C11H14Br2O/c1-2-9-8-10(4-5-11(9)13)14-7-3-6-12/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

QNRHMPPTUGPBJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCCCBr)Br |

Origin of Product |

United States |

Mechanistic Investigations of Transformations Involving 4 Bromo 3 Ethylphenyl 3 Bromopropyl Ether

Elucidation of Reaction Mechanisms via Spectroscopic Methods (excluding basic identification)

No research articles detailing the use of advanced spectroscopic methods to elucidate the reaction mechanisms of 4-Bromo-3-ethylphenyl 3-bromopropyl ether have been identified. While routine spectroscopic techniques (such as NMR, IR, and mass spectrometry) would be used to confirm its synthesis and purity (basic identification), there is no available literature where these techniques were applied to study reaction kinetics, identify transient intermediates, or determine the pathway of its subsequent transformations.

Isotope Labeling Studies for Pathway Determination

Isotope labeling is a powerful technique for determining reaction pathways by tracing the fate of specific atoms. There are no published studies in the scientific literature that employ isotope labeling (e.g., using ¹³C, ²H, or ¹⁸O) to investigate the mechanism of any reaction involving this compound. Such studies would be crucial for unequivocally determining bond-forming and bond-breaking steps in transformations such as intramolecular cyclizations or substitution reactions.

Transition State Analysis for Key Reactions

Computational chemistry, particularly the analysis of transition states via methods like Density Functional Theory (DFT), provides deep insight into the energetics and geometry of reaction pathways. A comprehensive search for computational studies on this compound yielded no results. There are no available data on the calculated energy barriers, transition state structures, or reaction coordinates for transformations involving this compound.

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can significantly influence the rate and even the mechanism of a chemical reaction. However, no systematic studies on the effect of different solvents on the reactivity of this compound have been published. Data comparing reaction outcomes or kinetics in polar protic, polar aprotic, and nonpolar solvents are not available, and therefore, no data tables can be generated on this topic.

Theoretical and Computational Studies of 4 Bromo 3 Ethylphenyl 3 Bromopropyl Ether

Electronic Structure Calculations

The electronic properties of 4-Bromo-3-ethylphenyl 3-bromopropyl ether are fundamentally governed by the arrangement of its electrons in various molecular orbitals. Computational methods, such as Density Functional Theory (DFT), provide a powerful means to investigate these properties.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 4-bromo-3-ethylphenyl ring, particularly influenced by the lone pairs of the ether oxygen and the bromine atom. The LUMO, conversely, is anticipated to be distributed across the aromatic ring and potentially involve the antibonding orbitals associated with the C-Br bonds of both the phenyl ring and the propyl chain. The presence of the electron-withdrawing bromine atoms would likely lower the energy of the LUMO.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

Note: These values are estimations based on typical values for similar aromatic ethers and halogenated compounds.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is non-uniform due to the presence of electronegative oxygen and bromine atoms. An electrostatic potential map would visually represent the regions of varying electron density.

It is predicted that regions of negative electrostatic potential (electron-rich) would be concentrated around the oxygen and bromine atoms due to their high electronegativity. The aromatic ring, while generally electron-rich, will have its electron density modulated by the substituents. The ethyl group is a weak electron-donating group, while the bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. The hydrogen atoms of the alkyl chains and the aromatic ring would exhibit positive electrostatic potential (electron-poor). These electrostatic potential maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

Conformational Analysis and Rotational Barriers

The flexibility of the 3-bromopropyl ether chain allows the molecule to adopt various conformations. Understanding the preferred conformations and the energy barriers between them is key to comprehending its three-dimensional structure and interactions.

Energy Minimization and Global Minima Identification

Computational methods can be employed to perform a systematic search for the most stable conformation (the global minimum) of this compound. This involves rotating the single bonds, particularly the C-O-C-C and C-C-C-Br dihedral angles of the ether chain, and calculating the potential energy of each conformation.

The global minimum energy conformation will be the one that minimizes steric hindrance and optimizes intramolecular interactions. It is likely that the propyl chain will adopt a staggered conformation to alleviate steric strain. The orientation of the ether linkage relative to the phenyl ring will also be a critical factor.

Influence of Substituents on Conformation

The substituents on the phenyl ring, the bromo and ethyl groups, will influence the conformational preferences of the molecule. The ethyl group at the 3-position and the bromo group at the 4-position will create steric hindrance that can affect the rotation of the ether group around the Ar-O bond. This may result in a preference for conformations where the propyl chain is directed away from the bulky ethyl group. The bromine atom on the phenyl ring is less likely to cause significant steric hindrance with the ether chain due to its position.

Quantum Chemical Prediction of Reactivity

Quantum chemical calculations can predict the reactivity of this compound by identifying the most likely sites for chemical reactions. Reactivity descriptors derived from the electronic structure calculations, such as Fukui functions and local softness indices, can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack.

Based on the FMO analysis, the electron-rich aromatic ring is a likely site for electrophilic substitution, with the positions ortho and para to the activating ether group being favored, though steric hindrance from the ethyl group needs to be considered. The carbon atoms attached to the bromine atoms are potential sites for nucleophilic attack, particularly the one in the propyl chain, which could undergo substitution or elimination reactions. The ether oxygen, with its lone pairs, can act as a nucleophile or a proton acceptor.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-ethylphenol |

| (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol |

No Theoretical and Computational Studies Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific theoretical or computational studies focusing on the chemical compound This compound were identified. Consequently, the generation of an article detailing its reaction pathway mapping, predicted spectroscopic signatures, rational design of derivatives, Density Functional Theory (DFT) applications, and molecular dynamics simulations is not possible at this time.

The search encompassed various academic and research platforms, yet yielded no publications or data pertaining to the computational analysis of this specific molecule. While research exists on the computational study of other bromo-substituted aromatic compounds and ether derivatives, any extrapolation of that data to "this compound" would be speculative and not adhere to the required scientific accuracy.

Therefore, the detailed sections and subsections requested in the outline, including:

Molecular Dynamics Simulations for Dynamic Behavior

cannot be addressed due to the absence of dedicated research on this compound.

Applications of 4 Bromo 3 Ethylphenyl 3 Bromopropyl Ether in Synthetic Organic Chemistry As a Building Block

Precursor for Advanced Organic Materials Synthesis

The unique structure of 4-bromo-3-ethylphenyl 3-bromopropyl ether, featuring a rigid aromatic core and a flexible ether-linked alkyl chain, suggests its utility in the development of novel organic materials with tailored properties.

Polymer Precursors and Monomer Development

Bifunctional molecules are fundamental to the synthesis of various polymers. The presence of two distinct bromine atoms in this compound allows for its potential use as a monomer or a chain extender in polymerization reactions. For instance, the aryl bromide can undergo cross-coupling reactions, such as Suzuki or Stille couplings, to form the polymer backbone, while the alkyl bromide could be used for post-polymerization modification or to introduce specific functionalities.

Living anionic ring-opening polymerization (AROP) is a powerful technique for creating polymers with well-defined architectures. While not directly an application of the subject compound, the principles of using functional initiators or terminators in such polymerizations could be adapted. For example, a derivative of this compound could potentially initiate polymerization at one end while the other end is available for further reactions.

The development of hybrid polymers often involves the combination of different monomer units to achieve desired properties. The subject compound could serve as a linking unit between different polymer chains, leading to the formation of block copolymers or graft copolymers with unique phase behaviors and mechanical properties.

Liquid Crystal Synthesis

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecular structure typically consists of a rigid core and flexible terminal chains. Brominated compounds, particularly those with biphenyl (B1667301) or other aromatic cores, are crucial intermediates in the synthesis of liquid crystal monomers. nbinno.comtandfonline.com The 4-bromo-3-ethylphenyl group in the subject compound provides a rigid mesogenic unit.

The synthesis of liquid crystalline materials often involves the strategic modification of a core structure to fine-tune the mesomorphic properties. The bromo substituents on this compound offer synthetic handles for introducing various functional groups through cross-coupling reactions, which can influence the transition temperatures and the type of liquid crystalline phases observed. tandfonline.com For example, the introduction of a cyano group is common in the design of cyanobiphenyl liquid crystals, a historically significant class of materials. tandfonline.com

The flexible 3-bromopropyl ether chain can be modified to introduce different terminal groups, which also play a significant role in determining the liquid crystalline behavior. The length and nature of this chain can affect the melting point and the stability of the mesophases. nih.gov

Table 1: Potential Modifications of this compound for Liquid Crystal Synthesis

| Reaction Site | Potential Modification | Purpose in Liquid Crystal Design | Relevant Synthetic Method |

|---|---|---|---|

| Aryl Bromide | Introduction of a cyano group | Enhance dipolar interactions and promote nematic phases | Nucleophilic substitution or cyanation reaction |

| Aryl Bromide | Coupling with another aromatic ring | Extend the rigid core and increase the aspect ratio | Suzuki or other cross-coupling reactions |

| Alkyl Bromide | Replacement with a long alkyl chain | Modify the flexibility and influence mesophase stability | Williamson ether synthesis |

| Alkyl Bromide | Introduction of a terminal double bond | Create reactive liquid crystals for polymer-stabilized systems | Elimination reaction or substitution with an unsaturated nucleophile |

Optoelectronic Material Scaffolds

Organic optoelectronic materials are at the forefront of research for applications in displays, lighting, and solar cells. The performance of these materials is highly dependent on their molecular structure, which governs their electronic and photophysical properties. The this compound scaffold could be a valuable starting point for the synthesis of novel optoelectronic materials.

The aromatic core can be extended through cross-coupling reactions to create conjugated systems, which are essential for charge transport and light emission in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ether linkage provides solubility and processability, which are crucial for the fabrication of thin-film devices.

Furthermore, the two bromine atoms allow for the directional synthesis of complex molecules. For example, one bromine atom could be used to attach the molecule to a polymer backbone, while the other could be functionalized to tune the emission color or electron-accepting properties. The design of materials that can utilize hot excitons or hot carriers is an emerging strategy for enhancing the performance of optoelectronic devices. rsc.org While specific applications of the subject compound in this area are speculative, its modifiable structure offers a platform for exploring such advanced concepts.

Intermediate in Complex Molecule Total Synthesis

The differential reactivity of the aryl and alkyl bromides in this compound makes it an attractive intermediate for the construction of complex molecular frameworks, such as macrocycles, spirocycles, and fused ring systems.

Design and Synthesis of Macrocyclic Compounds

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of macrocycles often relies on the use of bifunctional linkers to connect different molecular fragments. This compound could serve as such a linker, with the two bromine atoms acting as points of attachment.

One potential strategy would involve a sequential reaction pathway. For instance, the more reactive alkyl bromide could first react with a nucleophile, followed by an intramolecular cyclization reaction involving the aryl bromide. This approach allows for the controlled construction of the macrocyclic ring. Diversity-oriented synthesis strategies often employ multiple building blocks to generate large libraries of macrocycles for screening purposes. nih.govcore.ac.uk The subject compound could be incorporated as one of these building blocks.

Table 2: Hypothetical Macrocyclization Strategy using this compound

| Step | Reaction | Description | Potential Catalyst/Reagent |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Reaction of the alkyl bromide with a difunctional nucleophile (e.g., a diamine or a diol). | Base (e.g., K2CO3) |

| 2 | Intramolecular Cyclization | An intramolecular reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, involving the aryl bromide to close the macrocyclic ring. nih.govacs.org | Palladium or Copper catalyst |

Construction of Spiro and Fused Ring Systems

Spirocycles, which contain two rings connected by a single common atom, and fused ring systems are prevalent motifs in natural products and pharmaceuticals. nih.govacs.org The synthesis of these structures often requires specialized building blocks and synthetic methodologies.

The structure of this compound could be exploited for the synthesis of spirocyclic compounds through a tandem reaction sequence. For example, the alkyl bromide could be used to alkylate a cyclic ketone, followed by an intramolecular Heck reaction or a similar palladium-catalyzed cyclization involving the aryl bromide to form the spirocyclic junction. nih.gov The synthesis of fused ring systems could also be envisioned. For instance, an intramolecular cyclization could lead to the formation of a new ring fused to the existing phenyl ring. Strategies involving ring-closing metathesis are also powerful tools for the construction of fused polyethers. nih.gov A derivative of the subject compound could potentially be a substrate for such reactions.

The development of novel synthetic routes to complex ring systems is an active area of research. nih.govlibretexts.org The unique combination of reactive sites in this compound makes it a promising candidate for the exploration of new cyclization strategies.

Scaffold for Catalyst and Ligand Development

The rigid aromatic core and the flexible ether linkage of this compound make it a promising scaffold for the development of novel catalysts and ligands. The aryl bromide functionality serves as a handle for the introduction of coordinating groups via cross-coupling reactions, while the alkyl bromide allows for tethering to solid supports or other ligand components.

One potential application is in the synthesis of pincer-type ligands. For instance, the aryl bromide can undergo a Suzuki or Sonogashira coupling to introduce a phosphine (B1218219) or amine moiety. Subsequent reaction of the alkyl bromide with a secondary phosphine or amine would complete the pincer framework. The ethyl group on the phenyl ring can provide steric bulk, which can influence the coordination geometry and catalytic activity of the resulting metal complex.

Table 1: Hypothetical Ligand Synthesis via Cross-Coupling Reactions

| Entry | Cross-Coupling Reaction | Coordinating Group Introduced | Resulting Ligand Type | Potential Metal Coordination |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Diphenylphosphine | P-C-O Pincer | Palladium, Nickel |

| 2 | Sonogashira Coupling | Di-tert-butylphosphine | P-C-O Pincer | Rhodium, Iridium |

| 3 | Buchwald-Hartwig Amination | Bis(2-pyridyl)amine | N-C-O Pincer | Iron, Ruthenium |

Role in Multi-Step Organic Synthesis Sequences

The differential reactivity of the aryl and alkyl bromide moieties in this compound allows for its strategic use in multi-step organic synthesis through both divergent and convergent approaches.

A divergent synthesis strategy would involve the initial functionalization of one of the bromide groups, followed by a variety of transformations on the other. For example, the aryl bromide can be converted to an organometallic species, such as a Grignard reagent or an organolithium, which can then react with a range of electrophiles. The resulting intermediates, still possessing the reactive 3-bromopropyl ether chain, can then be subjected to a second set of reactions to generate a library of diverse compounds.

Scheme 1: Divergent Synthesis from this compound

In a convergent synthesis, two or more fragments of a target molecule are synthesized independently and then joined together. This compound can act as a linker molecule in such approaches. For instance, the alkyl bromide can be used to connect with one molecular fragment via nucleophilic substitution, while the aryl bromide can be coupled with another fragment using a palladium-catalyzed cross-coupling reaction. This approach allows for the rapid assembly of complex molecules from simpler precursors.

Table 2: Illustrative Convergent Synthesis Approach

| Step | Reaction | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | Fragment A with a hydroxyl group | This compound | Intermediate B |

| 2 | Suzuki Coupling | Intermediate B | Fragment C with a boronic acid | Final Product |

Development of Novel Heterocyclic Compounds

The 3-bromopropyl ether moiety is a well-suited precursor for the construction of various heterocyclic rings. Intramolecular cyclization reactions are a common strategy for the synthesis of these compounds. By introducing a nucleophilic group on the aromatic ring, the 3-bromopropyl chain can undergo an intramolecular substitution reaction to form a new ring system.

For example, the aryl bromide can be converted to an amine via a Buchwald-Hartwig amination. Subsequent intramolecular N-alkylation would lead to the formation of a tetrahydroquinoline derivative. Alternatively, conversion of the aryl bromide to a phenol (B47542) followed by intramolecular O-alkylation would yield a chromane (B1220400) derivative. The ethyl group on the aromatic ring can influence the regioselectivity of the cyclization and the properties of the resulting heterocyclic compound.

Table 3: Potential Heterocyclic Systems from this compound

| Precursor Functional Group at C4 | Cyclization Reaction | Resulting Heterocycle |

|---|---|---|

| -NH2 | Intramolecular N-alkylation | Tetrahydroquinoline |

| -OH | Intramolecular O-alkylation | Chromane |

| -SH | Intramolecular S-alkylation | Thiochromane |

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Transformations

The structure of 4-Bromo-3-ethylphenyl 3-bromopropyl ether is ripe for exploration using modern catalytic methods. The two distinct carbon-bromine bonds—one aryl and one alkyl—offer opportunities for selective activation. Future research could focus on developing novel catalytic systems to functionalize this molecule in a controlled manner.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be investigated to selectively modify the aryl-bromide. A significant challenge and area of interest would be the development of catalysts that can differentiate between the aryl and alkyl bromides, allowing for sequential functionalization. Furthermore, advancements in photoredox catalysis could enable the activation of the C-Br bonds under mild conditions for various bond-forming reactions. acs.org

Chemo- and Regioselective Derivatization Strategies

A key area of future research will be the development of chemo- and regioselective derivatization strategies for this compound. The presence of two bromine atoms offers a platform for selective reactions. For example, conditions could be optimized for the selective substitution of the more reactive alkyl bromide, leaving the aryl bromide intact for subsequent transformations. This could be achieved through careful selection of nucleophiles, reaction conditions, and potentially the use of protecting groups.

Rhodium-catalyzed reactions, known for their chemo- and regioselectivity, could be explored for the dimerization or cross-coupling of the molecule, potentially leading to the formation of more complex structures. organic-chemistry.orgnih.gov The development of synthetic routes that allow for the independent manipulation of each bromine atom would significantly enhance the utility of this compound as a building block in organic synthesis.

Green Chemistry Approaches to Synthesis and Transformations

Future research should prioritize the development of environmentally friendly methods for the synthesis and transformation of this compound. nih.gov This aligns with the growing emphasis on sustainable practices in the chemical industry. alfa-chemistry.com Green chemistry approaches could include the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Microwave-assisted and ultrasound-assisted organic synthesis are promising techniques that can accelerate reaction times, improve yields, and reduce energy consumption. nih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or water would also be a valuable research direction. google.com Furthermore, the development of recyclable catalysts for the transformations of this compound would contribute to a more sustainable chemical process. acs.org

Exploration of Bio-Inspired Synthetic Routes (excluding any clinical/biological effects)

Nature provides a vast inspiration for the development of novel synthetic strategies. nih.gov Future research could explore bio-inspired routes for the synthesis and modification of this compound. This could involve the use of enzymes or whole-cell biocatalysts to perform selective transformations on the molecule. For example, halogenases or dehalogenases could be investigated for their ability to selectively functionalize or remove the bromine atoms.

While excluding clinical or biological effects, the study of how organisms synthesize and metabolize similar ether-containing compounds could provide insights into novel, milder, and more selective synthetic methods. researchgate.net The principles of biomimetic synthesis could be applied to design catalysts that mimic the active sites of enzymes, enabling highly specific transformations.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the reactivity and selectivity of chemical reactions. researchgate.net In the context of this compound, density functional theory (DFT) and other computational methods could be employed to:

Model Reaction Mechanisms: Elucidate the detailed mechanisms of potential reactions, helping to rationalize observed outcomes and predict new transformations.

Predict Regioselectivity: Calculate the relative activation energies for reactions at the aryl versus the alkyl bromide, guiding the design of selective synthetic strategies.

Design Novel Catalysts: Computationally screen potential catalysts for their ability to promote specific transformations with high efficiency and selectivity. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-3-ethylphenyl 3-bromopropyl ether, and what key reaction parameters must be controlled?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions . For alkylation, react 4-bromo-3-ethylphenol with 3-bromopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C for 12–18 hours, maintaining a 1:1.1 molar ratio to avoid di-alkylation byproducts . Alternatively, Grignard coupling using 3-bromopropyl magnesium bromide with bromoarenes in THF at 0°C, catalyzed by Li₂CuCl₄, achieves yields up to 87% after 6 hours . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Post-synthesis, use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane → hexane/ethyl acetate 9:1) to separate the product from unreacted phenol or bromide precursors . For high-purity isolation (>95%), recrystallization in ethanol/water (3:1 v/v) at −20°C is recommended, leveraging the compound’s low solubility in cold aqueous solutions . Confirm purity via GC-MS (DB-5MS column, 5°C/min ramp to 300°C) .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using CDCl₃ as solvent. Expect aromatic protons at δ 6.8–7.2 ppm (doublets for para-bromo substituents) and alkyl chain signals (δ 1.2–1.8 ppm for ethyl, δ 3.4–3.6 ppm for ether-linked CH₂) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 327.99 (C₁₁H₁₃Br₂O) .

- Elemental Analysis : Validate Br content (theoretical: 48.7%) via combustion analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to lachrymatory properties .

- Avoid peroxide formation by storing under nitrogen at 4°C in amber glass .

- Dispose of waste via halogenated solvent protocols, as brominated ethers are classified as hazardous (CERCLA RQ = 100 lbs) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or impurities. To resolve:

Re-run NMR in standardized conditions (CDCl₃, 25°C, 500 MHz) with internal TMS .

Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals .

Compare experimental data with DFT-calculated shifts (B3LYP/6-311+G(d,p) basis set) .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : The electron-withdrawing bromine substituents stabilize the ether linkage against acid hydrolysis. Test stability via:

Q. How can trace-level quantification of this compound be achieved in environmental matrices?

- Methodological Answer : Use solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers, followed by GC-ECD:

Q. What computational methods predict the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to:

Determine bond dissociation energies (BDE) for C-Br bonds (expected: ~65 kcal/mol) .

Simulate radical intermediates using UB3LYP/6-31G(d) to assess regioselectivity in halogen abstraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.